molecular formula C29H29N3O9S B11087285 dimethyl 5-({[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-4-(morpholin-4-yl)phenyl]sulfonyl}amino)benzene-1,3-dicarboxylate

dimethyl 5-({[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-4-(morpholin-4-yl)phenyl]sulfonyl}amino)benzene-1,3-dicarboxylate

Cat. No.: B11087285
M. Wt: 595.6 g/mol
InChI Key: OXOSAOPQRJDHME-UHFFFAOYSA-N
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Description

DIMETHYL 5-({[3-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)-4-(4-MORPHOLINYL)PHENYL]SULFONYL}AMINO)ISOPHTHALATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hexahydro-2H-4,7-methanoisoindole core, a morpholine ring, and a sulfonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 5-({[3-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)-4-(4-MORPHOLINYL)PHENYL]SULFONYL}AMINO)ISOPHTHALATE typically involves multiple steps, starting with the preparation of the hexahydro-2H-4,7-methanoisoindole core. This core can be synthesized through a Diels-Alder reaction followed by a series of functional group modifications. The morpholine ring is then introduced through nucleophilic substitution reactions. Finally, the sulfonyl group is added using sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 5-({[3-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)-4-(4-MORPHOLINYL)PHENYL]SULFONYL}AMINO)ISOPHTHALATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

DIMETHYL 5-({[3-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)-4-(4-MORPHOLINYL)PHENYL]SULFONYL}AMINO)ISOPHTHALATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of DIMETHYL 5-({[3-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)-4-(4-MORPHOLINYL)PHENYL]SULFONYL}AMINO)ISOPHTHALATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the activation or inhibition of various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • DIMETHYL 5-({[3-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)-4-(4-MORPHOLINYL)PHENYL]SULFONYL}AMINO)BENZOATE
  • DIMETHYL 5-({[3-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)-4-(4-MORPHOLINYL)PHENYL]SULFONYL}AMINO)TEREPHTHALATE

Uniqueness

DIMETHYL 5-({[3-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)-4-(4-MORPHOLINYL)PHENYL]SULFONYL}AMINO)ISOPHTHALATE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets, making it valuable for various research applications.

Properties

Molecular Formula

C29H29N3O9S

Molecular Weight

595.6 g/mol

IUPAC Name

dimethyl 5-[[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-4-morpholin-4-ylphenyl]sulfonylamino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C29H29N3O9S/c1-39-28(35)18-12-19(29(36)40-2)14-20(13-18)30-42(37,38)21-5-6-22(31-7-9-41-10-8-31)23(15-21)32-26(33)24-16-3-4-17(11-16)25(24)27(32)34/h3-6,12-17,24-25,30H,7-11H2,1-2H3

InChI Key

OXOSAOPQRJDHME-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)N3CCOCC3)N4C(=O)C5C6CC(C5C4=O)C=C6)C(=O)OC

Origin of Product

United States

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